2-[1,3-Dithian-2-yl]-5-nitrobenzaldehyde
Description
2-[1,3-Dithian-2-yl]-5-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring a 1,3-dithiane ring at the ortho position. The compound combines electron-withdrawing (nitro group) and electron-donating (dithiane sulfur atoms) moieties, which influence its reactivity and applications in organic synthesis, particularly in cyclization and electrophilic substitution reactions. The dithiane ring acts as a protecting group for carbonyl functionalities and enhances the stability of intermediates during multi-step syntheses .
Properties
Molecular Formula |
C11H11NO3S2 |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-(1,3-dithian-2-yl)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H11NO3S2/c13-7-8-6-9(12(14)15)2-3-10(8)11-16-4-1-5-17-11/h2-3,6-7,11H,1,4-5H2 |
InChI Key |
JBZBDRVFGXEWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde
- Structural Differences : Replaces the 1,3-dithiane ring with a 1H-imidazole group.
- Reactivity : The imidazole group introduces basicity and hydrogen-bonding capacity, making it more suitable for coordination chemistry and pharmaceutical applications. Unlike the dithiane-protected aldehyde, the imidazole derivative lacks sulfur-mediated stabilization, leading to faster hydrolysis under acidic conditions .
- Applications : Widely used in metal-organic frameworks (MOFs) and as a precursor for antifungal agents, whereas 2-[1,3-dithian-2-yl]-5-nitrobenzaldehyde is primarily employed in annulation reactions for heterocyclic synthesis .
4-Hydroxy-3-methoxy-5-((2-nitrophenyl)diazenyl)benzaldehyde
- Structural Differences : Contains a diazenyl (-N=N-) linker and hydroxyl/methoxy substituents instead of the dithiane ring.
- Reactivity : The diazenyl group enables photoisomerization and chelation with transition metals, contrasting with the sulfur-based redox activity of the dithiane ring. The nitro group in both compounds facilitates electrophilic aromatic substitution, but the diazenyl derivative exhibits stronger bathochromic shifts in UV-Vis spectra due to extended conjugation .
- Applications : Used in dye synthesis and as a sensor for metal ions, whereas the dithiane analog is leveraged for its masked aldehyde functionality in multi-step syntheses .
2-(1,3-Dithian-2-yl)indoles
- Structural Differences : Replaces the nitrobenzaldehyde backbone with an indole ring.
- Reactivity : The indole nitrogen’s protection (e.g., with a p-methoxyphenylsulfonyl group) allows metallation at the dithiane-adjacent carbon, enabling regioselective alkylation or acylation. This contrasts with this compound, where the nitro group directs electrophiles to the para position relative to the aldehyde .
- Applications : Primarily used in alkaloid synthesis, while the nitrobenzaldehyde derivative serves as a building block for nitroaromatic heterocycles .
Comparative Data Table
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